2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one
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Overview
Description
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is a chlorinated heterocyclic compound It features a cyclopentane ring fused to a pyran ring, with six chlorine atoms attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one typically involves the cycloaddition of chlorinated precursors. One common method is the (3+2) cycloaddition between 2-pyrones and vinyl cyclopropanes under specific conditions . The reaction is catalyzed by palladium(0) with a phosphine ligand in an anhydrous solvent such as tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer chlorine atoms.
2,3-Dihydro-4H-pyran: Another pyran derivative with a different substitution pattern.
Uniqueness
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is unique due to its high degree of chlorination and fused ring structure
Properties
CAS No. |
64230-36-0 |
---|---|
Molecular Formula |
C8Cl6O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2,2,3,4,6,7-hexachlorocyclopenta[b]pyran-5-one |
InChI |
InChI=1S/C8Cl6O2/c9-2-1-5(15)3(10)4(11)6(1)16-8(13,14)7(2)12 |
InChI Key |
UECVIRLMXUVALV-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C1=O)Cl)Cl)OC(C(=C2Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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